

An In-depth Technical Guide to 2-Methyl-1-phenylpropan-1-amine

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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylpropan-1-amine, a substituted phenethylamine, is a chiral organic compound with significant biological activity as a central nervous system stimulant. Structurally analogous to amphetamines, its mechanism of action is primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic availability of key neurotransmitters such as dopamine and norepinephrine. This technical guide provides a comprehensive review of the available scientific literature on **2-Methyl-1-phenylpropan-1-amine**, focusing on its chemical properties, synthesis, pharmacological profile, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

2-Methyl-1-phenylpropan-1-amine is a primary amine with a molecular formula of $C_{10}H_{15}N$ and a molecular weight of 149.23 g/mol .^[1] The presence of a chiral center at the carbon atom bonded to the phenyl and amino groups results in two enantiomers, (R)- and (S)-**2-Methyl-1-phenylpropan-1-amine**. The specific stereochemistry can significantly influence the compound's pharmacological activity. The hydrochloride salt form is often utilized to enhance water solubility and stability for pharmaceutical applications.^[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ N	[1] [2]
Molecular Weight	149.23 g/mol	[1] [2]
IUPAC Name	2-methyl-1-phenylpropan-1-amine	[2]
CAS Number	6668-27-5 (racemate)	[2]
23844-66-8 ((R)-enantiomer)	[3]	
Appearance	Not available	[4]
Storage	2-8°C Refrigerator	[4]

Synthesis

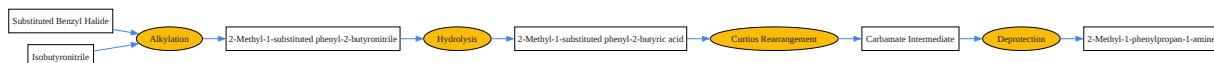
The synthesis of **2-Methyl-1-phenylpropan-1-amine** and its derivatives can be achieved through various organic chemistry routes. One documented method involves a multi-step process starting from substituted benzyl halides.[\[5\]](#)

General Synthesis Pathway

A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds. While this method is for a structurally related compound, the principles can be adapted for the synthesis of **2-Methyl-1-phenylpropan-1-amine**. The general steps are as follows:

- Alkylation: Reaction of a substituted benzyl halide with isobutyronitrile in the presence of a base to form 2-methyl-1-substituted phenyl-2-butyronitrile.[\[5\]](#)
- Hydrolysis: Hydrolysis of the nitrile to the corresponding carboxylic acid, 2-methyl-1-substituted phenyl-2-butyric acid.[\[5\]](#)
- Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement, followed by trapping with an alcohol (e.g., benzyl alcohol) to form a carbamate.[\[5\]](#)

- Deprotection: Removal of the carbamate protecting group via catalytic hydrogenation to yield the final amine product.[5]



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A generalized synthetic pathway for **2-Methyl-1-phenylpropan-1-amine** derivatives.

Detailed Experimental Protocol (Adapted from Patent CN105085278A)

Step 1: Synthesis of 2-methyl-1-phenyl-2-butyronitrile

- To a solution of benzyl chloride and isobutyronitrile in a suitable organic solvent (e.g., THF, dioxane, toluene, or hexane), an organic base is added at a temperature ranging from -78°C to 0°C.[5]
- The reaction mixture is stirred until completion.

Step 2: Synthesis of 2-methyl-1-phenyl-2-butyric acid

- The resulting 2-methyl-1-phenyl-2-butyronitrile is reacted with a base in a solvent at a temperature between 80°C and 220°C to facilitate hydrolysis.[5]

Step 3: Synthesis of the Benzyl Carbamate Intermediate

- In the presence of a weak base, 2-methyl-1-phenyl-2-butyric acid is reacted with diphenylphosphoryl azide.[5]
- After a period of reaction time, benzyl alcohol is added to the mixture to form the benzyl carbamate.[5]

Step 4: Synthesis of **2-Methyl-1-phenylpropan-1-amine**

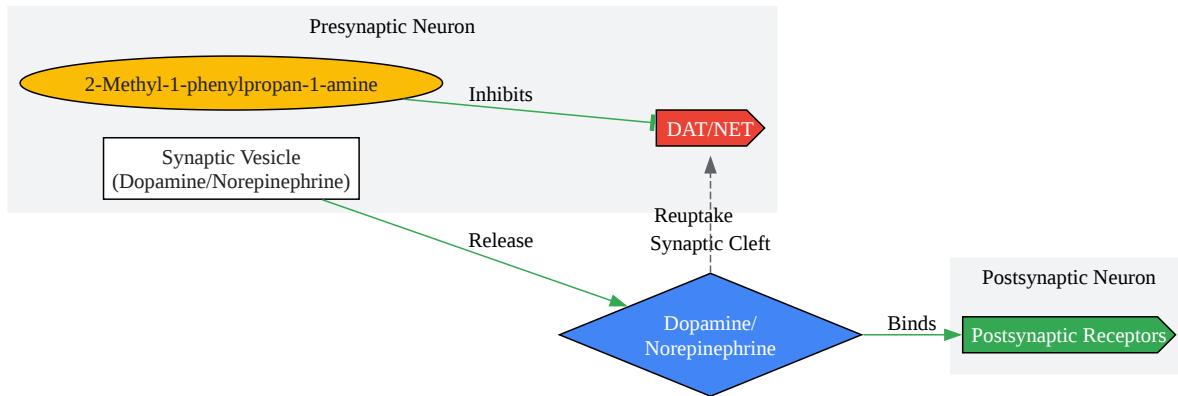
- The benzyl carbamate intermediate is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide at room temperature.[5]
- The reaction proceeds under a hydrogen atmosphere until the deprotection is complete, yielding **2-Methyl-1-phenylpropan-1-amine**.[5]

Pharmacological Profile

2-Methyl-1-phenylpropan-1-amine acts as a central nervous system stimulant, a property attributed to its ability to increase the levels of dopamine and norepinephrine in the synaptic cleft.[1] This action is primarily mediated through its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, the compound prolongs their activity in the synapse.

Mechanism of Action at Monoamine Transporters

Monoamine transporters (MATs) are transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[6][7][8] This process is crucial for terminating the neurotransmitter signal and maintaining neurotransmitter homeostasis.[7] **2-Methyl-1-phenylpropan-1-amine** and similar compounds can act as either inhibitors of these transporters or as substrates, leading to both reuptake inhibition and transporter-mediated efflux of the neurotransmitter.[9]

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Mechanism of action of **2-Methyl-1-phenylpropan-1-amine** at the synapse.

Quantitative Pharmacological Data

While specific binding affinities (K_i) and functional inhibition constants (IC_{50}) for **2-Methyl-1-phenylpropan-1-amine** at human monoamine transporters are not readily available in the public domain, the pharmacological profile of structurally related cathinones has been investigated. These studies provide insight into the likely activity of **2-Methyl-1-phenylpropan-1-amine**. For instance, many cathinone derivatives are potent inhibitors of norepinephrine uptake, with varying degrees of activity at the dopamine and serotonin transporters.[\[10\]](#)

Transporter	Interaction	Expected Effect
Dopamine Transporter (DAT)	Inhibition/Substrate	Increased synaptic dopamine
Norepinephrine Transporter (NET)	Inhibition/Substrate	Increased synaptic norepinephrine
Serotonin Transporter (SERT)	Lower affinity compared to DAT/NET	Minimal effect on synaptic serotonin

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of **2-Methyl-1-phenylpropan-1-amine** and related compounds in various matrices.[11][12]

HPLC Method for Biogenic Amine Analysis (General Protocol)

The following is a general HPLC protocol that can be adapted for the analysis of **2-Methyl-1-phenylpropan-1-amine**.

Instrumentation:

- HPLC system with a pump, column thermostat, and a UV-VIS or fluorescence detector.[12]
- Reversed-phase C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm particle size).[12]

Mobile Phase:

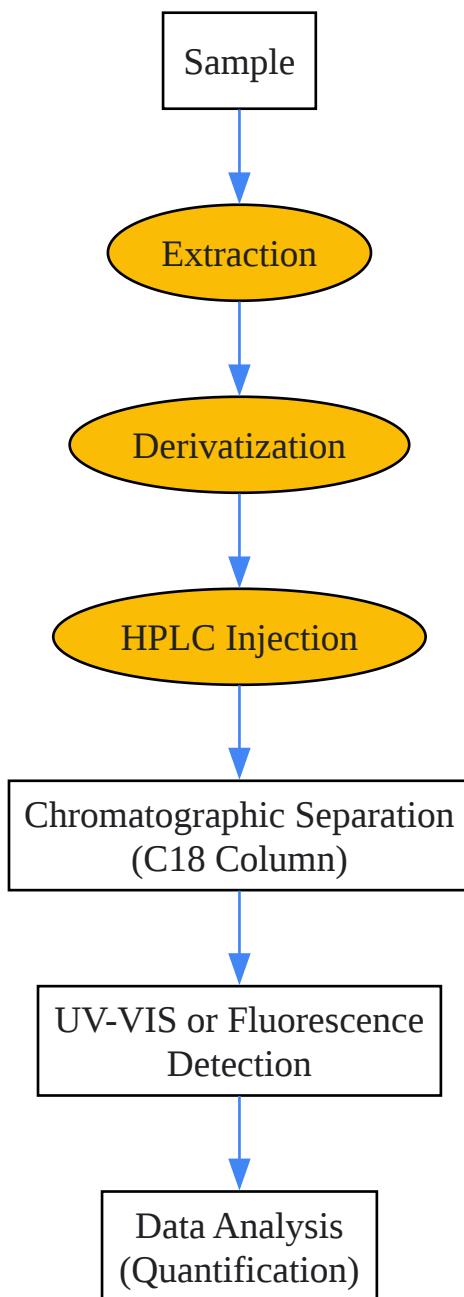
- A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

Sample Preparation:

- Extraction of the analyte from the sample matrix using a suitable solvent (e.g., methanol).[11]
- Derivatization may be employed to enhance detection, especially with a fluorescence detector.[13]

Analysis:

- Injection of the prepared sample into the HPLC system.
- Detection of the analyte based on its retention time and detector response.
- Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a reference standard.[12]



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A typical workflow for the HPLC analysis of **2-Methyl-1-phenylpropan-1-amine**.

Applications

Due to its stimulant properties, **2-Methyl-1-phenylpropan-1-amine** has potential applications in the pharmaceutical industry for the development of medications targeting conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.^[1] It also serves as a valuable

reference standard in pharmacological research on amphetamine-like substances and as a chemical intermediate in the synthesis of other pharmaceutical compounds.[\[1\]](#)

Conclusion

2-Methyl-1-phenylpropan-1-amine is a compound of significant interest to the scientific and drug development communities. Its stimulant properties, arising from its interaction with monoamine transporters, make it a candidate for further investigation in the context of neurological and psychiatric disorders. This technical guide has summarized the current knowledge on its chemical properties, synthesis, pharmacology, and analysis. Further research is warranted to fully elucidate its pharmacological profile, including the specific binding affinities and functional activities at monoamine transporters, and to develop and validate robust analytical methods for its quantification in biological matrices. Such studies will be crucial for any future clinical development of this compound.

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